5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine
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Overview
Description
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a chemical compound with the molecular formula C6H4N4O2S . It is used in various scientific research .
Synthesis Analysis
The synthesis of compounds similar to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
A new polymorph of 5-nitrobenzo[c][1,2,5]thiadiazole, polymorph II, has been discovered. This polymorph is obtained by crystallization from solutions containing Cu(II) ions, which inhibit the formation of the already known polymorph I .Scientific Research Applications
Synthesis and Biological Activity : A study by Tahghighi et al. (2012) discusses the synthesis of a novel series of compounds closely related to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine, which showed significant anti-leishmanial activity against promastigote forms of Leishmania major (Tahghighi et al., 2012).
Chemical Transformations and Derivatives : Androsov (2008) described the transformation of a similar compound, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, into 1,1-dialkylindolium-2-thiolates, highlighting the chemical versatility of these compounds (Androsov, 2008).
Crystal Structure Analysis : The crystal structure of a compound structurally similar to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine was analyzed by Zhang et al. (2011), providing insights into the molecular conformation and intermolecular interactions (Zhang et al., 2011).
Synthesis of Novel Heterocyclic Motifs : Research by Mammoliti et al. (2013) utilized 5-substituted 1,3,4-thiadiazol-2-amines, closely related to the compound of interest, for the synthesis of new heterocyclic motifs, demonstrating the potential of these compounds in creating diverse chemical structures (Mammoliti et al., 2013).
Antimicrobial and Antitumor Activities : A study by Hassan (2020) focused on the synthesis of new heterocyclic compounds from p-nitrobenzoic acid, demonstrating significant anti-tumor activities against HepG2 and MOLT-3 cell lines, showcasing the potential therapeutic applications of these compounds (Hassan, 2020).
Structure-Activity Relationship Study : Tahghighi et al. (2013) also conducted a structure-activity relationship study on similar compounds, leading to insights into their antileishmanial activities (Tahghighi et al., 2013).
Future Directions
properties
IUPAC Name |
5-nitro-2,1,3-benzothiadiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFIKFTNZRPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378270 |
Source
|
Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine | |
CAS RN |
1915-85-1 |
Source
|
Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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